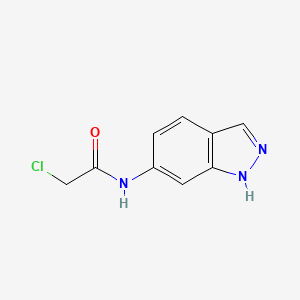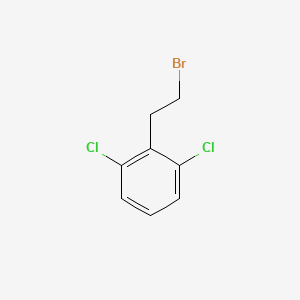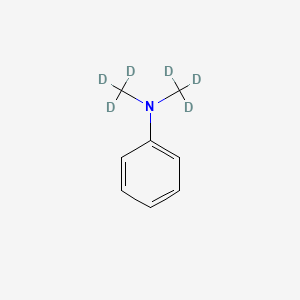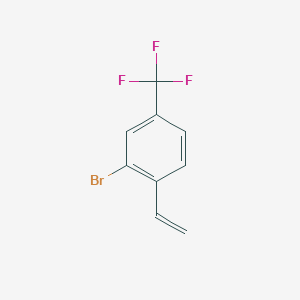
1,3,5-Triphenyladamantane
Vue d'ensemble
Description
1,3,5-Triphenyladamantane is a chemical compound with the molecular formula C28H28 . It is a derivative of adamantane, a type of diamondoid, where three of the hydrogen atoms are replaced by phenyl groups .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-bromoadamantane with tert-butyl bromide in the presence of benzene . Another approach involves the reaction of this compound-bridged trisbenzimidazolium or trisimidazolium salts bearing long alkyl chains with silver oxide .Molecular Structure Analysis
The molecular structure of this compound consists of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations . Attached to this core are three phenyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.52 g/mol . It has a predicted boiling point of 497.9±35.0 °C and a predicted density of 1.152±0.06 g/cm3 . The melting point is reported to be between 230-233 °C .Applications De Recherche Scientifique
Molecular Structure and Interactions
1,3,5-Triphenyladamantane demonstrates unique molecular characteristics and interactions. Boldog et al. (2009) observed that its molecular structure facilitates extensive C-H...π interactions, leading to the formation of dimers and a primitive cubic net. This suggests potential applications in materials science, particularly in the creation of novel molecular networks and frameworks (Boldog et al., 2009).
Organometallic Frameworks
Tominaga et al. (2016) reported the formation of trinuclear silver(I) hexacarbene complexes using this compound. These complexes self-assemble into hollow spherical aggregates in organic solutions, indicating potential applications in nanotechnology and molecular engineering (Tominaga et al., 2016).
Electronic and Optical Properties
A study by Chiu et al. (2005) on amino-substituted triphenylamine derivatives, which include compounds related to this compound, revealed insights into their electrochemical and spectral characteristics. Such studies are crucial for developing materials for electronics and photonics (Chiu et al., 2005).
Applications in Electrochromic Materials
The use of triphenylamine-based derivatives in electrochromic materials has been explored by Yen and Liou (2018). These materials exhibit significant color changes through electrochemically induced redox reactions, making them suitable for smart windows and low-energy displays (Yen & Liou, 2018).
Light-Emitting Materials
Kukhta et al. (2015) synthesized star-shaped derivatives of 1,3,5-triphenylbenzene, demonstrating their potential as light-emitting materials. These compounds are characterized by high decomposition temperatures and fluorescence in the blue region, suggesting applications in lighting and display technologies (Kukhta et al., 2015).
Liquid Crystal Properties
Yang et al. (2012) designed novel 1,3,5-triazine-based triphenylene oligomers with exceptional mesomorphic properties. The variation in the number of triphenylene units impacts the mesomorphic behavior, indicating potential uses in liquid crystal displays and other applications requiring controlled fluidity and structure (Yang et al., 2012).
Electrochemical Recognition
Kosinska et al. (2021) utilized ferrocenylated molecules containing 1,3,5-triphenylbenzene for the electrochemical recognition of polycyclic aromatic hydrocarbons. This research is significant for developing sensors and recognition systems in environmental monitoring and chemical analysis (Kosinska et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3,5-triphenyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28/c1-4-10-23(11-5-1)26-16-22-17-27(19-26,24-12-6-2-7-13-24)21-28(18-22,20-26)25-14-8-3-9-15-25/h1-15,22H,16-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIKOPZZANWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265043.png)
![Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-](/img/structure/B3265050.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)

![[2-(Ethylamino)phenyl]methanol](/img/structure/B3265069.png)


![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B3265122.png)
amine](/img/structure/B3265125.png)

